1-Hexadecanesulfonic acid
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Overview
Description
1-Hexadecanesulfonic acid is an organic compound belonging to the class of organosulfonic acids. It is characterized by a long aliphatic chain with a sulfonic acid group at one end. The chemical formula for this compound is C16H34O3S, and it is commonly used as an anionic surfactant due to its ability to lower the surface tension of water .
Scientific Research Applications
1-Hexadecanesulfonic acid has a wide range of applications in scientific research:
Preparation Methods
1-Hexadecanesulfonic acid can be synthesized through various methods. One common synthetic route involves the sulfonation of hexadecane using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the terminal carbon of the hexadecane chain .
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
1-Hexadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-Hexadecanesulfonic acid primarily involves its surfactant properties. The long aliphatic chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with water molecules, reducing surface tension and promoting the formation of micelles. This property is crucial in applications such as emulsification and solubilization .
Comparison with Similar Compounds
1-Hexadecanesulfonic acid can be compared with other similar compounds, such as:
Sodium dodecyl sulfate (SDS): SDS has a shorter aliphatic chain and is widely used as a surfactant in laboratory and industrial applications.
Octadecyl sulfate sodium salt: This compound has a longer aliphatic chain compared to this compound, providing different surfactant properties and applications.
Heptane-1-sulfonic acid sodium salt: With a shorter chain length, this compound is used in different contexts where shorter chain surfactants are preferred.
The uniqueness of this compound lies in its balance between chain length and surfactant properties, making it suitable for a wide range of applications .
Properties
CAS No. |
6140-88-1 |
---|---|
Molecular Formula |
C16H34O3S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19) |
InChI Key |
SSILHZFTFWOUJR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O |
15015-81-3 6140-88-1 |
|
Related CAS |
15015-81-3 (hydrochloride salt) |
Synonyms |
cetylsulfonic acid cetylsulfonic acid, sodium salt hexadecanesulfonate hexadecyl sulfonate sodium cetylsulfate sodium cetylsulphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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